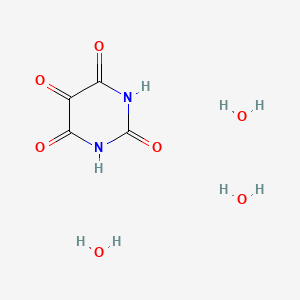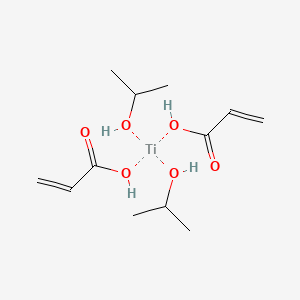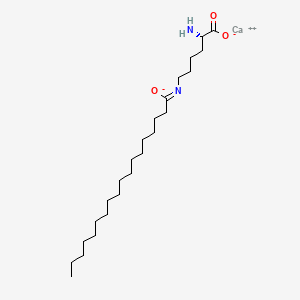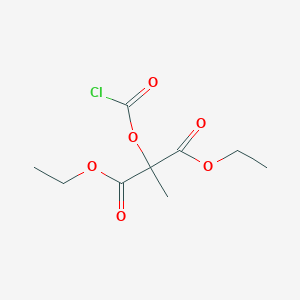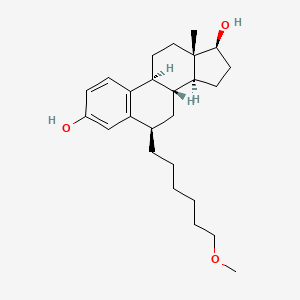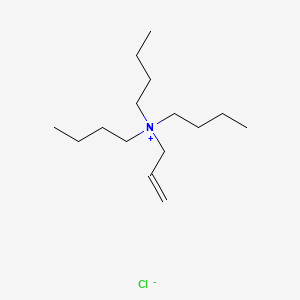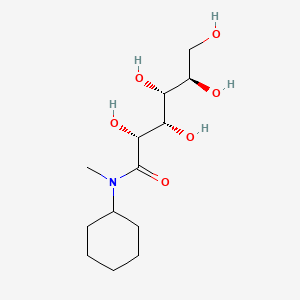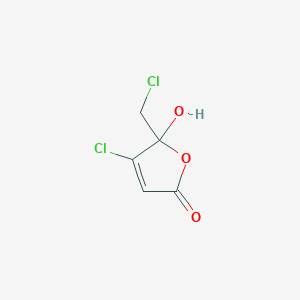
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- is an organic compound with a unique structure that includes a furanone ring substituted with chlorine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- typically involves the chlorination of 5-hydroxy-2(5H)-furanone. One common method includes the use of phosphorus oxychloride and toluene as solvents, followed by the addition of dimethylformamide (DMF) under controlled temperature conditions . This reaction results in the formation of the desired chlorinated furanone compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with carbonyl groups.
- Reduced derivatives with methyl groups.
- Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 5-hydroxy-
- 2(5H)-Furanone, 4-chloro-5-methyl-
- 2(5H)-Furanone, 5-chloro-
Uniqueness
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups on the furanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
154180-02-6 |
|---|---|
Molecular Formula |
C5H4Cl2O3 |
Molecular Weight |
182.99 g/mol |
IUPAC Name |
4-chloro-5-(chloromethyl)-5-hydroxyfuran-2-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-2-5(9)3(7)1-4(8)10-5/h1,9H,2H2 |
InChI Key |
QCBUUNOCXOSVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(OC1=O)(CCl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


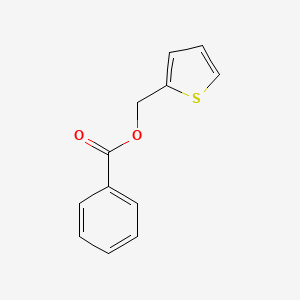
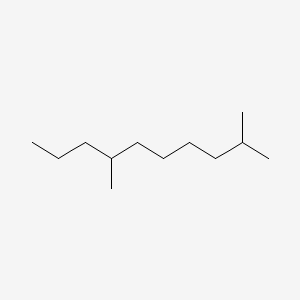

![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
